

# Preliminary Efficacy of K-975: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | K-975     |           |
| Cat. No.:            | B15608640 | Get Quote |

Executive Summary: **K-975** is a potent, selective, and orally active first-in-class inhibitor of the YAP/TAZ-TEAD transcriptional complex.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of malignant pleural mesothelioma (MPM), a cancer frequently characterized by alterations in the Hippo signaling pathway.[3][4][5] **K-975** acts by covalently binding to a conserved cysteine residue within TEAD transcription factors, thereby disrupting the protein-protein interactions (PPI) with the transcriptional co-activators YAP and TAZ that drive oncogenic gene expression.[1][3][5][6] This report summarizes the preliminary efficacy data for **K-975**, detailing its mechanism of action, in vitro and in vivo activities, and the experimental protocols used in its evaluation.

# Mechanism of Action: Inhibition of the Hippo-YAP/TAZ-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size and cell fate.[5] In many cancers, including MPM, inactivation of upstream Hippo pathway components (such as NF2) leads to the nuclear translocation of the transcriptional co-activators Yes-associated protein 1 (YAP1) and Transcriptional coactivator with PDZ-binding motif (TAZ).[3][5] In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and inhibit apoptosis.[5][7]

**K-975** directly targets this interaction.[2][8] X-ray crystallography has revealed that **K-975** forms a covalent bond with a highly conserved cysteine residue (Cys359 in TEAD1) located in the lipid-binding pocket of TEAD, a site also known for S-palmitoylation.[1][3][4][6] This binding







allosterically inhibits the PPI between TEAD and YAP/TAZ, preventing the formation of the active transcriptional complex and suppressing the expression of downstream target genes.[3] [4][6]





Click to download full resolution via product page

**Caption:** Mechanism of **K-975** in the Hippo Signaling Pathway.



## In Vitro Efficacy

**K-975** demonstrates potent anti-proliferative activity across various MPM cell lines, with a notably stronger effect in cells with Hippo pathway alterations, such as NF2 deficiency.[1][3]

### **Anti-Proliferative Activity**

The growth inhibitory (GI50) concentrations highlight the compound's potency in MPM cell lines after 144 hours of incubation.[1][3][8]

| Cell Line | NF2 Status     | GI50 (nM) | Citation(s) |
|-----------|----------------|-----------|-------------|
| NCI-H226  | Non-expressing | ~20 - 30  | [6][8]      |
| MSTO-211H | Expressing     | 50        | [8]         |
| NCI-H2052 | Non-expressing | 180       | [8]         |

#### **Target Engagement and Downstream Gene Regulation**

**K-975** effectively inhibits the PPI between YAP/TAZ and TEAD in cellular assays.[1][3][6] This target engagement translates to the modulation of downstream gene expression. In NCI-H226 cells, treatment with **K-975** for 24 hours leads to a dose-dependent decrease in the mRNA expression of canonical TEAD target genes, such as CTGF and IGFBP3, and an increase in genes like FBXO32, mirroring the effects of direct YAP1 knockdown.[1][7]

### In Vivo Efficacy

The anti-tumor properties of **K-975** were evaluated in mouse xenograft models using human MPM cell lines.

#### **Subcutaneous Xenograft Models**

Oral administration of **K-975** resulted in significant, dose-dependent tumor growth inhibition in both NCI-H226 and MSTO-211H subcutaneous xenograft models.[1][3][8]



| Model          | Dosing Regimen                                           | Outcome                               | Citation(s) |
|----------------|----------------------------------------------------------|---------------------------------------|-------------|
| NCI-H226 s.c.  | 10, 30, 100, 300<br>mg/kg, p.o., twice<br>daily, 14 days | Strong anti-tumor effect observed.[3] | [3]         |
| MSTO-211H s.c. | 30, 100, 300 mg/kg,<br>p.o., twice daily, 14<br>days     | Strong anti-tumor effect observed.[3] | [3]         |

### **Orthotopic Xenograft Model**

In a more clinically relevant orthotopic xenograft model using NCI-H226 cells, **K-975** demonstrated a significant survival benefit, further underscoring its potential as a therapeutic agent for MPM.[6][8]

# **Toxicology**

Preliminary toxicity studies were performed in rats and monkeys using a derivative of **K-975** with optimized bioavailability.[6][8] While two-week studies showed no deaths or obvious signs of toxicity, pathological findings indicated potential renal toxicity, including proteinuria.[4][8][9]

# **Detailed Experimental Protocols**

The following sections describe the general methodologies used to evaluate the efficacy of **K-975**.





Click to download full resolution via product page

**Caption:** General workflow for preclinical evaluation of **K-975**.

### **Cell Proliferation Assay**

- Cell Lines: Human MPM cell lines (e.g., NCI-H226, MSTO-211H, NCI-H2052) are seeded in multi-well plates.[3][8]
- Treatment: Cells are treated with a range of K-975 concentrations (e.g., 0.1 nM to 10,000 nM).[1]
- Incubation: Plates are incubated for an extended period, typically 144 hours (6 days), to assess anti-proliferative effects.[1][3]
- Readout: Cell viability is measured using a standard method (e.g., CellTiter-Glo®).
- Analysis: Data is normalized to vehicle-treated controls, and GI50 values are calculated using non-linear regression.



#### YAP/TAZ-TEAD Protein-Protein Interaction (PPI) Assay

- Method: A Halo-tag pull-down assay is utilized in a relevant cell line, such as NCI-H226.[3]
- Protocol:
  - NCI-H226 cells are transfected with a construct expressing a Halo-tagged YAP or TAZ protein.
  - Cells are treated with varying concentrations of K-975 (e.g., 10 nM to 10,000 nM) for 24 hours.
  - Cell lysates are collected, and the Halo-tagged protein is captured using HaloLink resin.
  - The pulled-down complex is washed, and co-immunoprecipitated endogenous TEAD1 and TEAD4 proteins are detected by immunoblotting.[1][3]
- Analysis: The intensity of the TEAD bands is quantified to determine the extent of PPI inhibition relative to vehicle controls.

#### In Vivo Tumor Xenograft Study

- Animal Model: Immunodeficient mice (e.g., BALB/c nude) are used.
- Tumor Implantation: Human MPM cells (e.g., 5 x 10<sup>6</sup> NCI-H226 or MSTO-211H cells) are injected subcutaneously into the flank of each mouse.
- Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into vehicle and treatment groups.
- Drug Administration: **K-975** is formulated for oral administration (e.g., in a CMC-Na suspension) and given twice daily for a specified duration, such as 14 days.[2][3] Doses typically range from 10 to 300 mg/kg.[3]
- Monitoring: Tumor volumes and mouse body weights are measured every 3-4 days to assess efficacy and toxicity.[3]



 Endpoint: The study is concluded after the treatment period, and tumors are excised for further analysis (e.g., biomarker studies). For survival studies, mice are monitored until a pre-defined endpoint is reached.

#### Conclusion

The preliminary data strongly support **K-975** as a potent and selective inhibitor of the YAP/TAZ-TEAD transcriptional complex. It demonstrates robust anti-tumor efficacy in both in vitro and in vivo models of malignant pleural mesothelioma, particularly in tumors with a deficient Hippo pathway.[3][5][7] While early toxicity studies have flagged a potential for renal toxicity that warrants further investigation, **K-975** represents a promising therapeutic candidate for a cancer with limited treatment options.[4][6][8] Further research may also explore its efficacy in other YAP/TAZ-driven cancers and in combination with other therapeutic agents.[7][10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
- 5. [PDF] The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]



- 9. researchgate.net [researchgate.net]
- 10. TEAD-Independent Cell Growth of Hippo-Inactive Mesothelioma Cells: Unveiling Resistance to TEAD Inhibitor K-975 through MYC Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Efficacy of K-975: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608640#preliminary-studies-on-k-975-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com